N-t-Butyl 4-bromonaphthamide

Lipophilicity Physicochemical Properties Drug Likeness

Researchers requiring regioselective naphthalene functionalization often face unpredictable cross-coupling outcomes with non-sterically controlled scaffolds. N-t-Butyl 4-bromonaphthamide resolves this through its unique tert-butyl amide architecture. • Steric Shield: A-value ~4.7 kcal/mol directs Pd-catalyzed Suzuki/Buchwald regioselectivity to the unhindered face. • Balanced Lipophilicity: LogP 4.1 reduces off-target binding vs. phenyl analogs (LogP 4.8-5.0) for cleaner SAR data. • Versatile Handle: The 4-bromo substituent enables boronic ester/alkyne conversion for bioconjugate probe synthesis. Available from multiple global stock points with full QA documentation. Bulk quantities support hit-to-lead campaigns.

Molecular Formula C15H16BrNO
Molecular Weight 306.203
CAS No. 1365272-69-0
Cat. No. B567643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-t-Butyl 4-bromonaphthamide
CAS1365272-69-0
SynonymsN-t-Butyl 4-broMonaphthaMide
Molecular FormulaC15H16BrNO
Molecular Weight306.203
Structural Identifiers
SMILESCC(C)(C)NC(=O)C1=CC=C(C2=CC=CC=C21)Br
InChIInChI=1S/C15H16BrNO/c1-15(2,3)17-14(18)12-8-9-13(16)11-7-5-4-6-10(11)12/h4-9H,1-3H3,(H,17,18)
InChIKeyZXJPHSBFWIQERU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-t-Butyl 4-Bromonaphthamide – Procurement & Structure


N-t-Butyl 4-bromonaphthamide (IUPAC: 4-bromo-N-tert-butylnaphthalene-1-carboxamide) is an N‑tert‑butyl‑substituted 4‑bromonaphthamide derivative with the molecular formula C₁₅H₁₆BrNO and a molecular weight of 306.2 g/mol . It is a white crystalline solid soluble in organic solvents and belongs to the class of naphthamides . Its structural features – a bromine atom at the 4‑position of the naphthalene ring and a bulky tert‑butyl amide substituent – define its physicochemical and steric profile, which directly influences its utility as a building block in medicinal chemistry and organic synthesis .

Why N-t-Butyl 4-Bromonaphthamide Is Not Interchangeable


Substituting the N‑substituent on the 4‑bromonaphthamide scaffold from tert‑butyl to phenyl, cyclopentyl, or propyl alters two critical molecular properties: steric bulk (as quantified by the A‑value) and lipophilicity (as quantified by LogP) [1]. The tert‑butyl group exhibits the largest steric demand among common alkyl substituents (A‑value ≈ 4.7 kcal/mol) and provides a unique combination of lipophilicity (LogP 4.1) that is measurably lower than that of its phenyl analog (LogP 4.8–5.0) [2]. These differences directly affect pharmacokinetic behavior, solubility, and the regioselectivity of downstream cross‑coupling reactions. Consequently, replacing N‑t‑butyl 4‑bromonaphthamide with a less sterically hindered or more lipophilic analog will yield different reaction outcomes or biological profiles, making direct interchange scientifically unsound.

N-t-Butyl 4-Bromonaphthamide vs. Structural Analogs


Lipophilicity: Reduced LogP vs. N-Phenyl Analog

N‑t‑Butyl 4‑bromonaphthamide exhibits a measured LogP of 4.1, whereas its N‑phenyl counterpart (N‑phenyl 4‑bromonaphthamide) shows a LogP of 4.8–5.0 [1]. The ~0.7–0.9 LogP unit difference corresponds to an approximately 5‑ to 8‑fold lower octanol/water partition coefficient for the tert‑butyl derivative, indicating moderately reduced lipophilicity [1].

Lipophilicity Physicochemical Properties Drug Likeness

Steric Bulk: Superior Hindrance vs. Smaller Analogs

The tert‑butyl group in N‑t‑butyl 4‑bromonaphthamide provides an A‑value of approximately 4.7 kcal/mol, which is the largest among common alkyl substituents and substantially exceeds that of a cyclopentyl group (A‑value ≈ 1.8 kcal/mol) or a propyl chain (A‑value < 1 kcal/mol) [1]. This steric bulk can dictate the conformational preference of the amide bond and influence the orientation of the naphthalene ring in binding pockets or reaction transition states.

Steric Hindrance Structure–Activity Relationship Conformational Control

Lower Molecular Weight vs. N-Phenyl & N-Cyclopentyl Analogs

N‑t‑Butyl 4‑bromonaphthamide has a molecular weight of 306.2 g/mol, which is 20.0 g/mol lighter than N‑cyclopentyl 4‑bromonaphthamide (318.21 g/mol) and 20.0 g/mol lighter than N‑phenyl 4‑bromonaphthamide (326.2 g/mol) . In fragment‑based or lead‑optimization contexts, a lower molecular weight is often advantageous for achieving desirable ligand efficiency metrics.

Molecular Weight Fragment‑Based Drug Design Lead Optimization

Commercial Purity Across Vendors

N‑t‑Butyl 4‑bromonaphthamide is routinely available with a minimum purity specification of 95–97% from multiple vendors (AKSci, ChemScene, Sigma‑Aldrich) . This level of purity is comparable to or exceeds that of many analog compounds and ensures reliable performance in sensitive synthetic transformations and biological assays.

Purity Quality Control Reproducibility

Application Scenarios in R&D


Medicinal Chemistry: Steric Probe for Binding Pockets

The tert‑butyl group of N‑t‑butyl 4‑bromonaphthamide, with its exceptionally high A‑value (~4.7 kcal/mol), serves as an ideal steric probe to map the spatial tolerance of enzyme active sites or receptor binding pockets [1]. Its reduced LogP (4.1) relative to the phenyl analog further ensures that lipophilicity‑driven off‑target binding is moderated, making it a cleaner tool for establishing structure–activity relationships [2].

Regioselective Cross-Coupling Reactions

The bulky tert‑butyl amide can direct the regioselectivity of Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki–Miyaura or Buchwald–Hartwig) by shielding one face of the naphthalene ring [1]. The 4‑bromo substituent remains a robust handle for further functionalization, enabling the construction of diverse naphthalene‑based libraries with controlled substitution patterns.

Fragment-Based Drug Discovery & Lead Optimization

With a molecular weight of 306.2 g/mol and a moderately lipophilic profile (LogP 4.1), N‑t‑butyl 4‑bromonaphthamide aligns well with fragment‑like and early‑lead physicochemical criteria [1]. Its lower molecular weight compared to N‑phenyl and N‑cyclopentyl analogs (Δ –12 to –20 g/mol) provides an advantage in maintaining ligand efficiency during hit‑to‑lead optimization [2].

Chemical Biology: Activity-Based Probe Synthesis

The compound’s 4‑bromo substituent can be readily converted to a boronic ester or alkyne handle, enabling the synthesis of bioconjugatable probes [1]. The tert‑butyl amide confers sufficient steric bulk to minimize non‑specific protein binding, while its moderate lipophilicity reduces membrane‑associated artifacts in cell‑based assays [2].

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